molecular formula C14H19N3O2 B13860263 1-benzyl-N'-hydroxy-2-oxoazepane-4-carboximidamide

1-benzyl-N'-hydroxy-2-oxoazepane-4-carboximidamide

Cat. No.: B13860263
M. Wt: 261.32 g/mol
InChI Key: SHWABCGUGLDBNT-UHFFFAOYSA-N
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Description

1-Benzyl-N’-hydroxy-2-oxoazepane-4-carboximidamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The presence of a benzyl group, a hydroxy group, and a carboximidamide moiety in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N’-hydroxy-2-oxoazepane-4-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable azepane precursor, followed by the introduction of the hydroxy and carboximidamide groups through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and reaction time, is essential to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N’-hydroxy-2-oxoazepane-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced azepane derivatives.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azepane compounds.

Scientific Research Applications

1-Benzyl-N’-hydroxy-2-oxoazepane-4-carboximidamide has found applications in several scientific research areas, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-benzyl-N’-hydroxy-2-oxoazepane-4-carboximidamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. The pathways involved in these interactions are often complex and require detailed studies to elucidate fully.

Comparison with Similar Compounds

  • 1-Benzyl-2-oxoazepane-4-carboximidamide
  • 1-Benzyl-N’-hydroxy-2-oxoazepane-4-carboxamide
  • 1-Benzyl-2-oxoazepane-4-carboxamide

Uniqueness: 1-Benzyl-N’-hydroxy-2-oxoazepane-4-carboximidamide stands out due to the presence of the hydroxy and carboximidamide groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

1-benzyl-N'-hydroxy-2-oxoazepane-4-carboximidamide

InChI

InChI=1S/C14H19N3O2/c15-14(16-19)12-7-4-8-17(13(18)9-12)10-11-5-2-1-3-6-11/h1-3,5-6,12,19H,4,7-10H2,(H2,15,16)

InChI Key

SHWABCGUGLDBNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)N(C1)CC2=CC=CC=C2)C(=NO)N

Origin of Product

United States

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